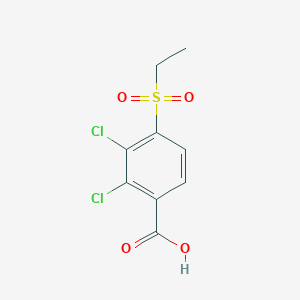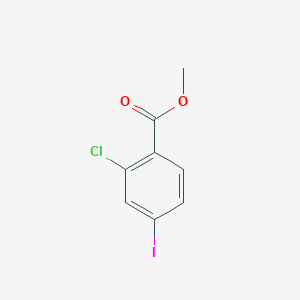![molecular formula C13H12N2O2S B175149 2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid CAS No. 115891-08-2](/img/structure/B175149.png)
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid, also known as Methylsulfanylphenylpyridine (MSPP), is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyridine derivative that has a unique chemical structure and properties, which makes it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of MSPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes that are involved in cell growth and proliferation. MSPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, MSPP has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
MSPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective properties. MSPP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, MSPP has been shown to induce apoptosis in cancer cells, which could be useful in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MSPP has several advantages for lab experiments, including its high purity, stability, and low toxicity. MSPP can be easily synthesized using simple chemical reactions and purified using various methods. Additionally, MSPP has been found to have low toxicity in vitro and in vivo, making it a safe candidate for further research. However, there are some limitations to the use of MSPP in lab experiments. MSPP is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the optimal dosage and administration route of MSPP for various applications are yet to be determined.
Zukünftige Richtungen
There are several future directions for the research of MSPP. One potential application of MSPP is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of MSPP for cancer treatment. Additionally, studies are needed to investigate the potential of MSPP in combination with other anti-cancer drugs. Another potential application of MSPP is in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of MSPP and its potential use in the treatment of Alzheimer's and Parkinson's disease. Finally, studies are needed to investigate the potential of MSPP in other biomedical applications, such as wound healing and tissue engineering.
Synthesemethoden
The synthesis of MSPP involves the reaction of 4-chloro-2-methylsulfanylpyridine with 4-aminobenzoic acid in the presence of a catalyst. This reaction results in the formation of MSPP, which can be purified using various methods, including recrystallization and column chromatography. The purity of MSPP can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MSPP has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. MSPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MSPP has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
115891-08-2 |
|---|---|
Produktname |
2-{[4-(Methylsulfanyl)phenyl]amino}pyridine-3-carboxylic acid |
Molekularformel |
C13H12N2O2S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
2-(4-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-6-4-9(5-7-10)15-12-11(13(16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
FPDRRLGZXHQOEZ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Kanonische SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Synonyme |
2-(4-Methylsulfanyl-phenylamino)-nicotinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




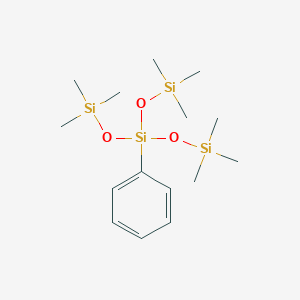

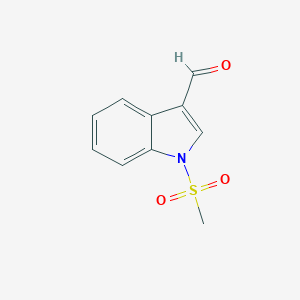
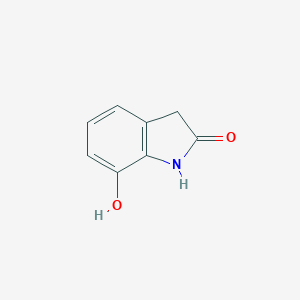
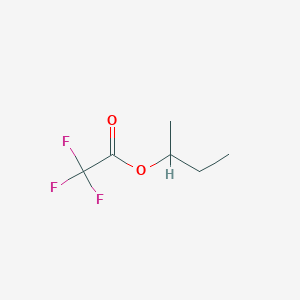
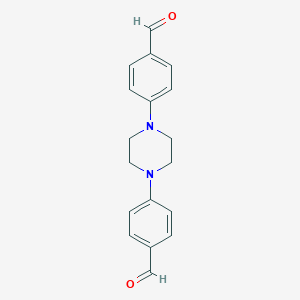
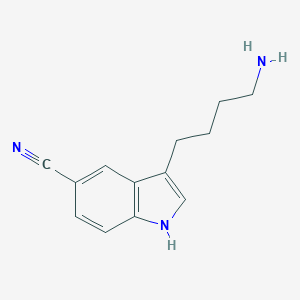
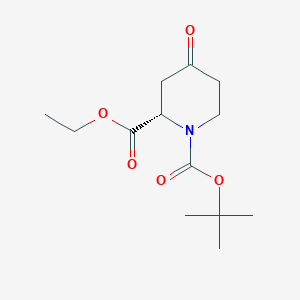
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
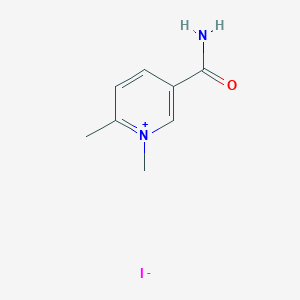
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
